molecular formula C6H7BrFNO B15224436 3-Amino-2-fluorophenol hydrobromide

3-Amino-2-fluorophenol hydrobromide

Cat. No.: B15224436
M. Wt: 208.03 g/mol
InChI Key: LNYVVRNVDXDLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-fluorophenol hydrobromide is a chemical compound with the molecular formula C6H6FNO•HBr. It is a derivative of phenol, where the hydroxyl group is substituted with an amino group and a fluorine atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-fluorophenol hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-3-nitrophenol.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Hydrobromide Formation: The resulting 3-amino-2-fluorophenol is then reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The hydrobromide formation is typically carried out in large reaction vessels with controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-fluorophenol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of different amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

3-Amino-2-fluorophenol hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-fluorophenol hydrobromide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Protein Modification: It can modify proteins through covalent bonding, altering their structure and function.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-fluorophenol: Similar structure but lacks the hydrobromide component.

    3-Amino-5-fluorophenol: Similar structure with the fluorine atom in a different position.

    3-Aminophenol: Lacks the fluorine atom.

Uniqueness

3-Amino-2-fluorophenol hydrobromide is unique due to the presence of both an amino group and a fluorine atom on the phenol ring, along with the hydrobromide salt form. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C6H7BrFNO

Molecular Weight

208.03 g/mol

IUPAC Name

3-amino-2-fluorophenol;hydrobromide

InChI

InChI=1S/C6H6FNO.BrH/c7-6-4(8)2-1-3-5(6)9;/h1-3,9H,8H2;1H

InChI Key

LNYVVRNVDXDLSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)F)N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.